Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)
Description
Boc-Thr(1)-OH·Fmoc-Lys(Boc)-(1) is a dipeptide derivative widely used in solid-phase peptide synthesis (SPPS). The compound consists of threonine (Thr) and lysine (Lys) residues, both protected by orthogonal groups:
- Boc (tert-butoxycarbonyl) on Thr’s α-amino group and tBu (tert-butyl) on its side chain hydroxyl .
- Fmoc (9-fluorenylmethoxycarbonyl) on Lys’s α-amino group and Boc on its ε-amino side chain .
This dual-protection strategy enables sequential deprotection during SPPS. The Boc group is acid-labile (removed with trifluoroacetic acid, TFA), while Fmoc is base-labile (cleaved with piperidine or DBU) . Such orthogonality is critical for synthesizing complex peptides like Angiopep-2–Daunomycin conjugates, where precise drug positioning impacts bioactivity .
Properties
Molecular Formula |
C35H47N3O10 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C35H47N3O10/c1-21(28(29(39)40)38-33(44)48-35(5,6)7)46-30(41)27(18-12-13-19-36-31(42)47-34(2,3)4)37-32(43)45-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-28H,12-13,18-20H2,1-7H3,(H,36,42)(H,37,43)(H,38,44)(H,39,40)/t21-,27+,28+/m1/s1 |
InChI Key |
HEUQCFANJVBZTJ-MHWRTBLVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” involves several steps:
Protection of Amino Groups: The amino groups of threonine and lysine are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is scaled up using automated peptide synthesizers. These machines automate the addition of reagents and the coupling process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc is typically removed using acidic conditions (e.g., TFA - trifluoroacetic acid), while Fmoc is removed using basic conditions (e.g., piperidine).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Extended Peptides: Coupling reactions yield longer peptide chains.
Scientific Research Applications
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme functions.
Material Science: Creating peptide-based materials with specific properties.
Mechanism of Action
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The mechanism of action of the resulting peptides depends on their sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
Comparison with Similar Compounds
Structural Analogues with Alternative Protecting Groups
Key Differences :
- Fmoc-Lys(Dde)-OH : The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group allows selective side-chain deprotection under mild conditions (hydrazine), enabling site-specific conjugation without disturbing Fmoc/Boc groups .
- Boc-Thr(Ac)-OH : Acetyl protection on Thr’s hydroxyl is stable under acidic conditions but removable via hydrazine, useful in nucleopeptide synthesis .
Stereochemical Variants
Comparison :
- D-isomers (e.g., Fmoc-D-Lys(Boc)-OH) enhance metabolic stability but may reduce binding affinity to natural targets .
Homologs and Extended Side Chains
Key Insights :
- Homologated lysine derivatives (e.g., hLys) introduce steric bulk or extended linkers for specialized applications like bicyclic peptides .
Physical and Chemical Properties
*Estimated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
